molecular formula C7H9N3O2 B2734858 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421469-43-3

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2734858
M. Wt: 167.168
InChI Key: JSRLQVXMUMGTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a type of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compound . These compounds are known to be inhibitors of PDE4 isozymes, particularly with a binding affinity for the PDE4B isoform . They are used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide include its empirical formula (C7H8N2O3), molecular weight (168.15), and its solid form . Its SMILES string is O=C(O)C1=NN2C(OCCC2)=C1 .

Scientific Research Applications

Biological Activities 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives have shown promising biological activities. One area of significant interest is their role as inhibitors of phosphodiesterase 4B (PDE-4B), which may offer new therapeutic approaches for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017). Additionally, certain derivatives exhibited potent anti-inflammatory, analgesic, and antimicrobial activities, suggesting their potential as multi-functional drugs for treating various diseases (Srivastava & Singh, 2020).

Inhibitory Properties The inhibitory properties of pyrazolo derivatives, closely related to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, on photosynthetic electron transport were explored, identifying compounds with excellent micromolar range inhibition. This research could lead to the development of new herbicides targeting photosynthetic electron transport, showcasing the agricultural applications of these compounds (Vicentini et al., 2005).

Pharmacological Potential The exploration of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives extends into pharmacological applications, with studies revealing their potential as PDE-4 inhibitors. This activity is crucial for developing treatments for inflammatory, analgesic, and antimicrobial diseases, showcasing the therapeutic significance of these compounds (Srivastava & Singh, 2020).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-6(11)5-4-9-10-2-1-3-12-7(5)10/h4H,1-3H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLQVXMUMGTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

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